molecular formula C18H15BrN2O2 B11208197 6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11208197
M. Wt: 371.2 g/mol
InChI Key: FUFMGFUKFOUHHG-UHFFFAOYSA-N
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Description

6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a 4-methylbenzyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This can be achieved through the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

  • Amidation Reaction: : The 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is subsequently reacted with 4-methylbenzylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom at the 6th position can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

  • Reduction Reactions: : The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation Reactions: : The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-hydroxy-1,2-dihydroquinoline derivatives.

    Oxidation: Formation of 4-carboxybenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly at the bromine and carbonyl positions, makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its quinoline core is a common structural motif in many bioactive molecules, including antimalarial, antibacterial, and anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the quinoline ring and the carboxamide group suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the quinoline ring.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The bromine atom and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
  • 6-fluoro-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
  • 6-iodo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Uniqueness

Compared to its analogs, 6-bromo-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide may exhibit unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This can facilitate the synthesis of a wide range of derivatives. Additionally, the electronic effects of the bromine atom can influence the compound’s biological activity and interactions with molecular targets.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

6-bromo-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H15BrN2O2/c1-11-2-4-12(5-3-11)10-20-18(23)15-9-17(22)21-16-7-6-13(19)8-14(15)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

FUFMGFUKFOUHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br

Origin of Product

United States

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